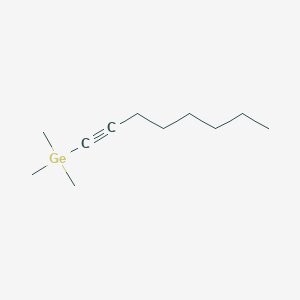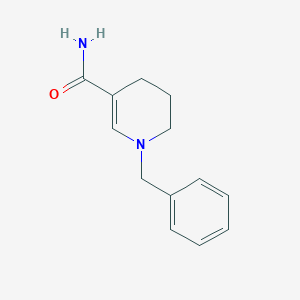
1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of tetrahydropyridines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
The synthesis of 1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide typically involves the reaction of 1-benzyl-3-cyano-1,4-dihydropyridine under UV-light irradiation in a methanol solution. The reaction proceeds for approximately 24 hours, followed by purification using thin-layer chromatography and flash chromatography with ethyl acetate-petroleum ether (1:10 v/v) as the solvent system . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes or signaling pathways .
Comparison with Similar Compounds
1-Benzyl-1,4,5,6-Tetrahydropyridine-3-Carboxamide can be compared with other similar compounds, such as:
1-Benzyl-4-Methyl-1,2,3,6-Tetrahydropyridine: This compound has a similar tetrahydropyridine core but with a methyl group at the 4-position.
1-Benzyl-6-Hydroxy-1,4,5,6-Tetrahydropyridine-3-Carbonitrile: This compound has a hydroxyl group at the 6-position and a cyano group at the 3-position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65032-86-2 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-benzyl-3,4-dihydro-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C13H16N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H2,14,16) |
InChI Key |
MSZLGNZPMBNYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CN(C1)CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


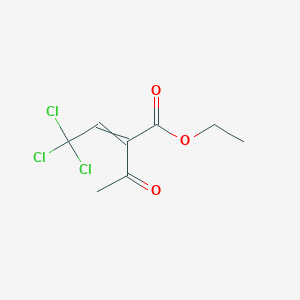
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
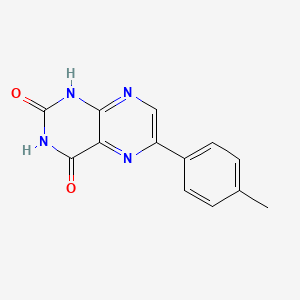

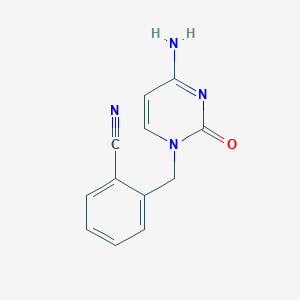
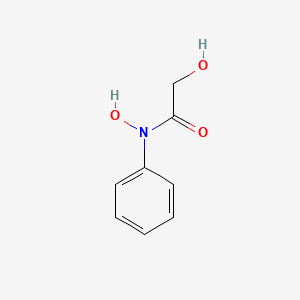
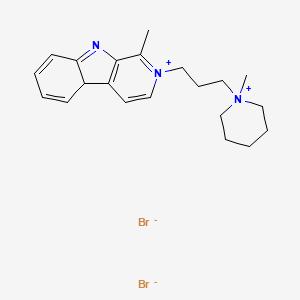
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
phosphanium](/img/structure/B14501447.png)
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)

